molecular formula C25H27FN4O2 B10791105 7-((4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazol-2(3H)-one

7-((4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B10791105
M. Wt: 434.5 g/mol
InChI Key: JFISKFBDHYUNMB-UHFFFAOYSA-N
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Description

The compound 7-((4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that features a combination of carbazole, piperazine, and benzo[d]oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-((4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazol-2(3H)-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 7-((4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-((4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazol-2(3H)-one lies in its combined structure, which integrates the properties of carbazole, piperazine, and benzo[d]oxazole. This unique combination may result in distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C25H27FN4O2

Molecular Weight

434.5 g/mol

IUPAC Name

7-[[4-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]piperazin-1-yl]methyl]-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C25H27FN4O2/c26-18-5-7-22-20(13-18)19-12-16(4-6-21(19)27-22)14-29-8-10-30(11-9-29)15-17-2-1-3-23-24(17)32-25(31)28-23/h1-3,5,7,13,16,27H,4,6,8-12,14-15H2,(H,28,31)

InChI Key

JFISKFBDHYUNMB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1CN3CCN(CC3)CC4=C5C(=CC=C4)NC(=O)O5)C6=C(N2)C=CC(=C6)F

Origin of Product

United States

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